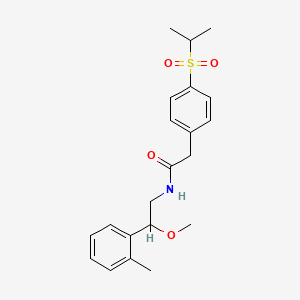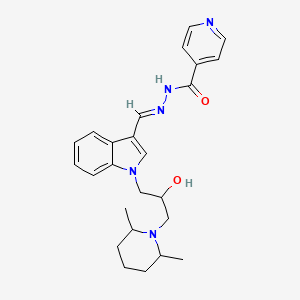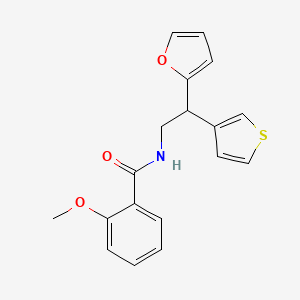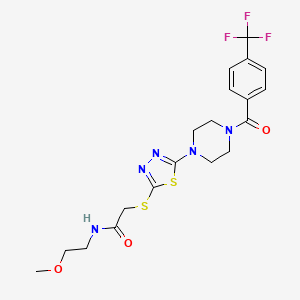
2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide, also known as IMET, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been shown to possess anti-inflammatory, antitumor, and analgesic properties, making it a promising candidate for the development of novel drugs.
Mecanismo De Acción
The mechanism of action of 2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide is not yet fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth.
Biochemical and physiological effects:
2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, and to reduce the activity of certain enzymes that are involved in inflammation. Additionally, 2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been shown to possess potent anti-inflammatory and antitumor properties. However, there are also some limitations to its use. For example, its mechanism of action is not yet fully understood, and there is limited data on its safety and toxicity.
Direcciones Futuras
There are several future directions for research on 2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide. One area of interest is the development of novel drugs based on 2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide for the treatment of inflammatory and autoimmune disorders, as well as cancer. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide and to determine its safety and toxicity. Finally, research is needed to explore the potential of 2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide as a tool for studying the molecular mechanisms underlying inflammation and tumor growth.
Métodos De Síntesis
2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 2-bromo-4-(isopropylsulfonyl)phenyl with 2-methoxy-2-(o-tolyl)ethylamine to form an intermediate product. This intermediate product is then reacted with acetic anhydride to produce the final product, 2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide.
Aplicaciones Científicas De Investigación
2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, making it a potential treatment for conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide has been found to have antitumor properties, making it a promising candidate for the development of cancer treatments.
Propiedades
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4S/c1-15(2)27(24,25)18-11-9-17(10-12-18)13-21(23)22-14-20(26-4)19-8-6-5-7-16(19)3/h5-12,15,20H,13-14H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPQBRVUOOZKJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)CC2=CC=C(C=C2)S(=O)(=O)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(3-Chlorophenyl)methyl]-3-methyl-8-{4-[(4-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2870537.png)

![Tert-butyl (3aS,6aR)-2-(2-chloropyrimidine-5-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2870539.png)
![(4-Bromothiophen-2-yl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2870540.png)



![1-(7-Methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2870547.png)




![2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2870558.png)
